molecular formula C23H28N6O B13952214 N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)piperidine-1-carboxamide

N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)piperidine-1-carboxamide

Cat. No.: B13952214
M. Wt: 404.5 g/mol
InChI Key: AMIGUFWOTBYWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential as a kinase inhibitor. This compound is part of a broader class of molecules known for their ability to modulate protein kinases, which are crucial in regulating various cellular processes, including growth, proliferation, and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)piperidine-1-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors and continuous flow systems to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)piperidine-1-carboxamide involves the inhibition of protein kinases. This compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets. This inhibition disrupts signaling pathways that are essential for cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)piperidine-1-carboxamide is unique due to its specific structure, which allows for high selectivity and potency in inhibiting certain kinases. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent .

Properties

Molecular Formula

C23H28N6O

Molecular Weight

404.5 g/mol

IUPAC Name

N-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]phenyl]piperidine-1-carboxamide

InChI

InChI=1S/C23H28N6O/c30-23(28-11-2-1-3-12-28)27-19-8-4-6-17(14-19)18-7-5-13-29(15-18)22-20-9-10-24-21(20)25-16-26-22/h4,6,8-10,14,16,18H,1-3,5,7,11-13,15H2,(H,27,30)(H,24,25,26)

InChI Key

AMIGUFWOTBYWHX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)NC2=CC=CC(=C2)C3CCCN(C3)C4=NC=NC5=C4C=CN5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.